Cas no 841286-80-4 (tert-Butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate)

tert-Butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate structure
841286-80-4 structure
Product Name:tert-Butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate
CAS-Nr.:841286-80-4
MF:C12H23NO5
MW:261.314724206924
MDL:MFCD22493470
CID:1084760
Update Time:2024-10-26

tert-Butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • tert-Butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate
    • 1,1-Dimethylethyl 3-hydroxy-4,4-dimethoxy-1-piperidinecarboxylate (ACI)
    • MDL: MFCD22493470
    • Inchi: 1S/C12H23NO5/c1-11(2,3)18-10(15)13-7-6-12(16-4,17-5)9(14)8-13/h9,14H,6-8H2,1-5H3
    • InChI-Schlüssel: NJRYBJQLRONERE-UHFFFAOYSA-N
    • Lächelt: O(C)C1(CCN(C(=O)OC(C)(C)C)CC1O)OC

Berechnete Eigenschaften

  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 6
  • Schwere Atomanzahl: 18
  • Anzahl drehbarer Bindungen: 5

tert-Butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
B809998-50mg
tert-Butyl 3-Hydroxy-4,4-dimethoxypiperidine-1-carboxylate
841286-80-4
50mg
$ 50.00 2022-06-06
TRC
B809998-100mg
tert-Butyl 3-Hydroxy-4,4-dimethoxypiperidine-1-carboxylate
841286-80-4
100mg
$ 65.00 2022-06-06
TRC
B809998-500mg
tert-Butyl 3-Hydroxy-4,4-dimethoxypiperidine-1-carboxylate
841286-80-4
500mg
$ 135.00 2022-06-06
Chemenu
CM108684-5g
tert-butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate
841286-80-4 97%
5g
$330 2021-08-06
Chemenu
CM108684-10g
tert-butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate
841286-80-4 97%
10g
$550 2021-08-06
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB06662-10g
tert-butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate
841286-80-4 95%
10g
$520 2023-09-07
abcr
AB334988-1 g
tert-Butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate, 95%; .
841286-80-4 95%
1g
€167.80 2022-03-03
abcr
AB334988-5 g
tert-Butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate, 95%; .
841286-80-4 95%
5g
€439.40 2022-03-03
abcr
AB334988-10 g
tert-Butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate, 95%; .
841286-80-4 95%
10g
€711.00 2022-03-03
Chemenu
CM108684-1g
tert-butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate
841286-80-4 97%
1g
$174 2023-03-07

tert-Butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Sodium iodide Solvents: Methanol ;  30 °C
Referenz
Indirect electrochemical oxidation of piperidin-4-ones mediated by sodium halide-base system
Elinson, Michail N.; Dorofeev, Alexander S.; Feducovich, Sergey K.; Nasybullin, Ruslan F.; Litvin, Evgeny F.; et al, Tetrahedron, 2006, 62(34), 8021-8028

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide ,  Iodobenzene diacetate ;  3 h, rt
Referenz
Improved synthesis of prokinetics cisapride
Zhang, Shan-jun; Jiang, Lin, Huaxi Yaoxue Zazhi, 2010, 25(4), 392-393

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  12 h, 0 - 5 °C
Referenz
Synthesis and in vitro antibacterial activities of 7-(4-alkoxyimino-3-hydroxypiperidin-1-yl)quinolone derivatives
Wang, Ju Xian; Guo, Qiang; Chai, Yun; Feng, Lian Shun; Guo, Hui Yuan; et al, Chinese Chemical Letters, 2010, 21(1), 55-58

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  rt → 0 °C; 20 min, 0 °C
1.2 Reagents: Iodobenzene diacetate ;  0 °C; 15 h, 0 °C → rt
Referenz
Morpholinosulfur Trifluoride (Morph-DAST)-Mediated Rearrangement in the Fluorination of Cyclic α,α-Dialkoxy Ketones toward 1,2-Dialkoxy-1,2-difluorinated Compounds
Surmont, Riccardo; Verniest, Guido; De Groot, Alex; Thuring, Jan Willem; De Kimpe, Norbert, Advanced Synthesis & Catalysis, 2010, 352(16), 2751-2756

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide ,  Iodine Solvents: Methanol ;  2.5 h, 0 °C → rt
Referenz
Efficient synthesis of 3-alkoxy-4,4-difluoropiperidines
Surmont, Riccardo; Verniest, Guido; De Weweire, Arvid; Thuring, Jan Willem; MacDonald, Gregor; et al, Synlett, 2009, (12), 1933-1936

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: Iodine Solvents: Methanol ;  1.5 - 2 h, 0 - 5 °C
Referenz
α-Hydroxylation of carbonyls using iodine
Zacuto, Michael J.; Cai, Dongwei, Tetrahedron Letters, 2005, 46(3), 447-450

tert-Butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate Raw materials

tert-Butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate Preparation Products

tert-Butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate Lieferanten

Amadis Chemical Company Limited
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(CAS:841286-80-4)tert-Butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate
Bestellnummer:A864175
Bestandsstatus:in Stock
Menge:100.0g/50.0g/25.0g/10.0g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 08:44
Preis ($):1255.0/738.0/434.0/197.0
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Amadis Chemical Company Limited
(CAS:841286-80-4)tert-Butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate
A864175
Reinheit:99%/99%/99%/99%
Menge:100.0g/50.0g/25.0g/10.0g
Preis ($):1255.0/738.0/434.0/197.0
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